N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide is an organic compound that features both an amide and a pyrrole group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the acetylamino group and the pyrrole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide typically involves a multi-step process:
Acetylation of Aniline Derivative: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride to form 3-(acetylamino)phenyl.
Formation of Benzoyl Chloride Intermediate: 4-(1H-pyrrol-1-yl)benzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride.
Amide Bond Formation: The acetylated aniline derivative reacts with the benzoyl chloride intermediate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide can undergo several types of chemical reactions:
Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized derivatives.
Reduction: The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its amide and pyrrole groups make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the pyrrole ring.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with target proteins, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with the acetylamino group in a different position.
N-[3-(acetylamino)phenyl]-4-(1H-imidazol-1-yl)benzamide: Contains an imidazole ring instead of a pyrrole ring.
N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the acetylamino group and the pyrrole ring provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C19H17N3O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H17N3O2/c1-14(23)20-16-5-4-6-17(13-16)21-19(24)15-7-9-18(10-8-15)22-11-2-3-12-22/h2-13H,1H3,(H,20,23)(H,21,24) |
InChI Key |
XETKLUJDUOFDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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